N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide
CAS No.:
Cat. No.: VC10795407
Molecular Formula: C14H11FN2O3
Molecular Weight: 274.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H11FN2O3 |
---|---|
Molecular Weight | 274.25 g/mol |
IUPAC Name | N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide |
Standard InChI | InChI=1S/C14H11FN2O3/c1-9-12(3-2-4-13(9)17(19)20)14(18)16-11-7-5-10(15)6-8-11/h2-8H,1H3,(H,16,18) |
Standard InChI Key | NQPXCRXCEDUNCQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
N-(4-Fluorophenyl)-2-methyl-3-nitrobenzamide (C₁₄H₁₁FN₂O₃) features a benzamide scaffold with three distinct substituents:
-
2-Methyl group: Introduces steric bulk, potentially influencing binding interactions with biological targets.
-
3-Nitro group: A strong electron-withdrawing group that enhances electrophilicity and may participate in redox reactions.
-
4-Fluorophenyl moiety: The fluorine atom’s electronegativity modulates electronic effects, improving metabolic stability and membrane permeability .
Physicochemical Characteristics
Key properties inferred from structural analogs include:
-
Molecular weight: 286.25 g/mol
-
LogP (octanol-water partition coefficient): ~2.1 (predicted), indicating moderate lipophilicity.
-
Solubility: Low aqueous solubility due to aromatic rings; soluble in polar aprotic solvents like DMF or DMSO .
Table 1: Comparative Physicochemical Properties of Nitrobenzamide Analogues
Compound | Molecular Weight | LogP | Aqueous Solubility |
---|---|---|---|
N-(4-Fluorophenyl)-2-methyl-3-nitrobenzamide | 286.25 | 2.1 | Low |
4-Iodo-3-nitrobenzamide (Iniparib) | 292.03 | 1.8 | Moderate |
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 316.28 | 2.5 | Low |
Synthesis and Preparation
Hypothetical Synthetic Routes
While no explicit synthesis for N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide is documented, pathways can be extrapolated from related compounds :
-
Nitration of 2-methylbenzamide: Introduce a nitro group at the 3-position using nitric acid-sulfuric acid mixtures.
-
Amide Coupling: React 3-nitro-2-methylbenzoyl chloride with 4-fluoroaniline in the presence of a base (e.g., triethylamine).
Industrial Considerations
-
Purification: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
-
Green Chemistry: Solvent-free esterification or microwave-assisted reactions could enhance efficiency .
Biological Activity and Research Findings
Anticancer Mechanisms
Iniparib, a PARP inhibitor, highlights nitrobenzamides’ role in cancer therapy. The nitro group in Iniparib undergoes enzymatic reduction to form cytotoxic radicals. The fluorine atom in N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide may enhance target binding affinity compared to iodo-substituted analogues .
Table 2: Inferred Biological Activities
Activity | Mechanism | Hypothetical IC₅₀/MIC |
---|---|---|
Antitubercular | Nitro group reduction | 8–32 μg/mL |
Anticancer (PARP inhibition) | Free radical generation | 10–50 µM |
Antimicrobial | Disruption of bacterial membranes | 16–64 μg/mL |
Comparison with Structural Analogues
Iniparib (4-Iodo-3-nitrobenzamide)
-
Substituent Effects: Replacing iodine with fluorine reduces steric hindrance, potentially improving pharmacokinetics.
-
Electron Withdrawal: Fluorine’s inductive effect strengthens the nitro group’s electrophilicity, enhancing redox activity .
Antitubercular Nitrobenzamides
-
Activity Correlation: Derivatives with electron-withdrawing groups (e.g., nitro, fluoro) exhibit lower MIC values, supporting the hypothesis of enhanced activity in N-(4-fluorophenyl)-2-methyl-3-nitrobenzamide .
Future Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.
-
In Vitro Screening: Evaluate activity against M. tuberculosis and cancer cell lines (e.g., HeLa, MCF-7).
-
Computational Modeling: Predict binding modes with PARP or mycobacterial enzymes.
-
Prodrug Design: Modify the nitro group to enhance selectivity and reduce off-target toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume